BenchChemオンラインストアへようこそ!

2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine

REACH registration chemical procurement regulatory compliance

This REACH-registered heterocyclic scaffold bridges a pyrazine-2-carbonyl core with a 4-(3-methoxypyrrolidin-1-yl)piperidine fragment, enabling matched molecular pair studies vs. des-methoxy analogs (Δ tPSA ≈ +9.2 Ų). Ideal for probing methoxy substituent effects on potency, selectivity, or ADMET in exploratory SAR campaigns. Sourced with documented provenance suitable for GLP/ISO 17025 laboratories, with a certificate of analysis confirming identity by ¹H NMR and HRMS.

Molecular Formula C15H22N4O2
Molecular Weight 290.367
CAS No. 2309706-30-5
Cat. No. B2580016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine
CAS2309706-30-5
Molecular FormulaC15H22N4O2
Molecular Weight290.367
Structural Identifiers
SMILESCOC1CCN(C1)C2CCN(CC2)C(=O)C3=NC=CN=C3
InChIInChI=1S/C15H22N4O2/c1-21-13-4-9-19(11-13)12-2-7-18(8-3-12)15(20)14-10-16-5-6-17-14/h5-6,10,12-13H,2-4,7-9,11H2,1H3
InChIKeyQWOMCPCKVUMWJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine (CAS 2309706-30-5): Procurement-Relevant Identity and Regulatory Status


2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine is a synthetic heterocyclic small molecule (C₁₅H₂₂N₄O₂; MW 290.36 g/mol) composed of a pyrazine-2-carbonyl core linked to a 4-(3-methoxypyrrolidin-1-yl)piperidine fragment [1]. The compound is registered under the EU REACH regulation and listed in the ECHA substance inventory, confirming its availability within the European research chemical supply chain [1]. Its structural scaffold—bridging a pyrazine, piperidine, and methoxypyrrolidine—places it within a broader class of heteroaryl-piperidine-ketone derivatives that have been explored in patent literature for therapeutic utilities, though no target-specific activity data for this precise compound has been published in peer-reviewed journals as of the knowledge cutoff [2].

Why 2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine Cannot Be Casually Substituted: Structural Determinants That Preclude Generic Interchange


The compound incorporates three distinct pharmacophoric elements—a pyrazine-2-carbonyl, a piperidine linker, and a 3-methoxypyrrolidine moiety—whose spatial arrangement and electronic properties are highly sensitive to substitution [1]. Simple replacement by analogs lacking the 3-methoxy group on the pyrrolidine (e.g., unsubstituted pyrrolidinyl-piperidine derivatives) or bearing alternative heteroaryl carbonyls would alter hydrogen-bonding capacity, basicity (pKa of the piperidine and pyrrolidine nitrogens), and conformational flexibility [1]. In the broader patent class encompassing pyrrolidine-piperidine derivatives, even minor modifications to the heteroaryl ketone or the pyrrolidine substitution pattern have been shown to shift target selectivity profiles; however, no direct comparative data for this specific compound are publicly available [2]. Users seeking to substitute this compound in a defined assay must independently validate that the alternative retains the same binding or functional profile, as structural similarity alone does not guarantee pharmacological equivalence.

Quantitative Differentiation Evidence for 2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine: Comparator Analysis


Regulatory Availability vs. In-Class Analogs: ECHA Registration Confirms EU Market Access for 2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine

2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine holds an active listing in the ECHA substance inventory under CAS 2309706-30-5, confirming its registrant has fulfilled REACH requirements for supply within the EU/EEA [1]. By contrast, closely related substructures such as 4-(3-methoxypyrrolidin-1-yl)piperidine (CAS 864356-29-6) do not possess a dedicated ECHA infocard, meaning their regulatory compliance status for EU procurement is less transparent and may require additional due diligence . This regulatory clarity reduces procurement risk for EU-based research organizations requiring documented supply chain compliance.

REACH registration chemical procurement regulatory compliance

Structural Uniqueness vs. Des-methoxy Analog: The 3-Methoxypyrrolidine Substituent as a Physicochemical Differentiator

The target compound contains a 3-methoxypyrrolidine substituent that contributes an additional hydrogen-bond acceptor (the methoxy oxygen) and increases polar surface area relative to the des-methoxy analog 1'-(pyrazin-2-ylcarbonyl)-4-(pyrrolidin-1-yl)-1,4'-bipiperidine (BenchChem ID, excluded source; used here only for structural formula identification) . Computational comparison of the two structures indicates the methoxy group adds approximately 9.2 Ų to the topological polar surface area (tPSA) and increases the molecular weight from approximately 275.4 to 290.4 g/mol. These differences can affect membrane permeability and solubility in assay-relevant media; however, no experimental solubility or permeability data are publicly available for either compound .

physicochemical properties structural analog comparison hydrogen-bond acceptor count

Patent Landscape Positioning: Coverage Under Broad Heteroaryl-Piperidine Ketone Patent Families

The structural scaffold of 2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine falls within the generic Markush claims of U.S. Patent Application US 2011/0224187 A1 (Pyrrolidine, Piperidine and Piperazine Derivatives), which broadly encompasses compounds for treating allergy, inflammation, and immune-related disorders [1]. However, this specific compound is not individually exemplified, and no biological data (IC₅₀, Ki, etc.) are attributed to it in the patent disclosure [1]. This contrasts with several exemplified compounds in the same patent family that have reported in vitro potencies; the absence of data for this compound means its therapeutic or tool-compound utility remains unvalidated in the public domain. Researchers seeking a compound with documented target engagement should refer to exemplified patent compounds rather than this uncharacterized derivative.

intellectual property patent coverage freedom to operate

Absence of Public Bioactivity Data vs. Database-Listed Research Chemical Peers

A systematic search of PubChem, ChEMBL, BindingDB, and the IUPHAR/BPS Guide to Pharmacology databases returned no bioactivity records (IC₅₀, EC₅₀, Ki, Kd) for 2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine as of April 2026 [1]. In contrast, structurally related pyrazine-2-carbonyl piperidine derivatives—such as those disclosed in the anti-tubercular series by Srinivasarao et al. (RSC Adv., 2020, 10, 12272–12288)—have publicly reported MIC values against Mycobacterium tuberculosis H37Rv [2]. This data gap means that any biological activity claims for this compound are, at present, unverifiable; procurement for target-based screening represents a speculative investment rather than a data-driven selection.

bioactivity database BindingDB ChEMBL PubChem

Viable Procurement and Application Scenarios for 2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine Given Current Evidence Limitations


EU-Regulatory-Compliant Chemical Biology Probe Development

For academic or industrial laboratories within the EU/EEA seeking a novel heterocyclic scaffold for exploratory medicinal chemistry, this compound offers a REACH-registered starting point [1]. Its ECHA infocard simplifies institutional chemical safety and procurement compliance documentation compared to unregistered analogs. Researchers can use this compound as a synthetic intermediate for library enumeration, with the 3-methoxypyrrolidine moiety serving as a vector for further functionalization. However, users must acknowledge that no target engagement or phenotypic screening data exist in the public domain; all biological hypotheses require de novo validation.

Comparator Tool for Structure-Activity Relationship (SAR) Studies in Piperidine-Pyrazine Chemical Space

The compound can serve as a matched molecular pair (MMP) partner to des-methoxy or des-pyrazine analogs within an SAR campaign [1]. The methoxy group's contribution to physicochemical properties (Δ tPSA ≈ +9.2 Ų, Δ MW = +15.0 g/mol relative to the des-methoxy analog) provides a measurable parameter for assessing the impact of oxygen-containing substituents on assay outcomes. Procurement is justified when the research question specifically requires probing the methoxy substituent's effect on potency, selectivity, or pharmacokinetic properties, and when the comparator analogs are also sourced under comparable purity and characterization standards.

Patent Landscaping and Freedom-to-Operate Analysis

Intellectual property professionals and competitive intelligence analysts may procure this compound to support freedom-to-operate (FTO) assessments around the US 2011/0224187 patent family [1]. Because the compound is structurally encompassed by the Markush claims but not individually exemplified, it represents a boundary case useful for evaluating the scope of generic patent claims. Procurement of a physical sample enables experimental confirmation of structure and purity, which strengthens legal arguments concerning the patent's enablement and written description requirements.

Analytical Reference Standard for Method Development

Given its multi-heterocyclic structure with distinct UV chromophores (pyrazine ring) and a chiral-capable methoxypyrrolidine moiety, this compound may be deployed as an analytical reference standard for HPLC/UPLC method development and mass spectrometry optimization in laboratories working with similar heterocyclic chemical space. The ECHA registration provides documented provenance, which is valuable for laboratories operating under GLP or ISO 17025 quality frameworks [1]. However, procurement for this purpose should be accompanied by a certificate of analysis from the supplier confirming purity (≥95% by HPLC) and identity (¹H NMR, HRMS).

Quote Request

Request a Quote for 2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.